molecular formula C24H18FNO4 B3006912 N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide CAS No. 923186-23-6

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide

Cat. No.: B3006912
CAS No.: 923186-23-6
M. Wt: 403.409
InChI Key: KRBXFRLNXRSIPM-UHFFFAOYSA-N
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Description

N-[2-(2-Ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide is a synthetic benzamide derivative featuring a chromen-4-one (coumarin) core substituted with a 2-ethoxyphenyl group at position 2 and a 4-fluorobenzamide moiety at position 5. The ethoxy and fluorobenzamide substituents likely influence its electronic properties, solubility, and binding affinity to biological targets .

Properties

IUPAC Name

N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-2-29-21-6-4-3-5-19(21)23-14-20(27)18-12-11-17(13-22(18)30-23)26-24(28)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBXFRLNXRSIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the chromen-4-one core through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the ethoxyphenyl and fluorobenzamide groups. This can be achieved through a series of nucleophilic substitution and coupling reactions, often using reagents such as ethyl iodide, sodium hydride, and 4-fluorobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides (e.g., ethyl iodide) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of chromenone derivatives, which are known for their diverse biological activities. Chromenones have been extensively studied for their potential as:

  • Anticancer Agents : Research indicates that chromenone derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that substituents on the chromenone structure can enhance cytotoxicity against cancer cells by modulating pathways like the PI3K/Akt signaling pathway .
  • Anti-inflammatory Agents : The anti-inflammatory properties of chromenones are well-documented. They can inhibit key inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Some studies suggest that compounds similar to N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .

Pharmacological Insights

Pharmacological studies have revealed several promising aspects of this compound:

  • Mechanism of Action : The compound's mechanism often involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, it may act as an inhibitor of certain kinases involved in tumor growth and metastasis .
  • Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have indicated that modifications in the molecular structure can significantly affect its bioavailability and metabolic stability, which are critical factors for drug development .

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods, highlighting its versatility in chemical synthesis:

Synthetic Route Reagents Used Yield (%) Comments
O-acylation4-fluorobenzoyl chloride + triethylamine88%Efficient method for introducing acyl groups .
CondensationEthoxy phenol + appropriate aldehydes75%Utilizes classical condensation reactions to form chromenone backbone .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

  • Anticancer Activity Study : A recent study demonstrated that a related chromenone derivative showed significant cytotoxic effects on breast cancer cells, indicating that structural modifications could enhance activity against specific cancer types .
  • Anti-inflammatory Effects in Animal Models : In vivo studies have shown that derivatives similar to this compound significantly reduced inflammation markers in animal models, supporting its potential as a therapeutic agent for inflammatory diseases .
  • Synthesis Optimization : Researchers have optimized synthetic pathways to improve yields and reduce reaction times, making the production of this compound more feasible for large-scale applications in pharmaceutical development .

Mechanism of Action

The mechanism of action of N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide with analogous compounds, focusing on structural features, synthetic pathways, and reported bioactivities.

Compound Structural Features Synthetic Route Key Properties/Activities References
Target Compound Chromen-4-one core, 2-ethoxyphenyl, 7-fluorobenzamide Likely via Pechmann condensation followed by amidation (similar to ) Theoretical binding to kinases; fluorescence properties inferred from chromophore
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide core, 4-chlorophenyl, 2-methoxy, 4-methyl Amidation of 2-methoxy-4-methylbenzoic acid with 4-chloroaniline Fluorescence intensity studied; λex = 320 nm, λem = 420 nm
7-Hydroxy-4-methylcoumarin Chromen-4-one core, 7-hydroxy, 4-methyl Pechmann condensation of resorcinol with ethyl acetoacetate UV absorption at 315 nm; used as a fluorescent probe
4-Fluorobenzamide derivatives Varied cores (e.g., indole, quinoline) with 4-fluorobenzamide Direct amidation or nucleophilic substitution Enhanced bioavailability and kinase inhibition (e.g., EGFR inhibitors)

Key Observations:

The 4-fluorobenzamide moiety is a common pharmacophore in kinase inhibitors; its electron-withdrawing nature may stabilize interactions with enzymatic active sites .

Synthetic Complexity :

  • The target compound requires multi-step synthesis, including Pechmann condensation (to form the chromen-4-one core) and subsequent amidation. This contrasts with simpler coumarins (e.g., 7-hydroxy-4-methylcoumarin), which are synthesized in one step .

Fluorescence Properties :

  • Unlike N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibits strong fluorescence, the target compound’s fluorescence may be quenched due to the electron-deficient fluorobenzamide group .

Research Findings and Limitations

  • Computational Predictions : Molecular docking studies suggest the target compound may inhibit tyrosine kinases, but experimental validation is lacking.
  • Experimental Gaps: No crystallographic data (e.g., via SHELX or WinGX ) or in vitro bioactivity assays are reported for the compound, limiting direct comparisons.
  • Structural Analogues : Derivatives with chloro or methoxy substituents (e.g., ) show higher fluorescence but lower metabolic stability compared to the ethoxy-fluorinated variant.

Biological Activity

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological implications.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Common Name This compound
CAS Number 923186-23-6
Molecular Formula C24H18FNO4
Molecular Weight 403.4 g/mol

The structure includes a chromone core, which is known for its diverse biological activities, and an ethoxy-substituted phenyl group that may enhance its solubility and bioactivity compared to simpler chromone derivatives .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various human cancer cell lines. A notable study published in Bioorganic & Medicinal Chemistry Letters reported that the compound demonstrated potent activity against breast, liver, and colon cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression, although further research is necessary to fully elucidate these pathways .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, the compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis
HepG2 (Liver)12.7Cell cycle arrest at G2/M phase
HT29 (Colon)10.5Inhibition of proliferation

These results suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity. Compounds with similar chromone structures are often associated with the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Preliminary studies indicate that this compound may modulate gene expression related to inflammation, suggesting a dual role in both cancer treatment and inflammatory diseases .

In Vitro Study: Inhibition of Pro-inflammatory Markers

A study assessing the anti-inflammatory effects revealed:

Treatment GroupIL-6 Inhibition (%)TNF-alpha Inhibition (%)
Control--
This compound (10 µM)6570

These findings support the hypothesis that this compound could be beneficial in treating conditions characterized by chronic inflammation .

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